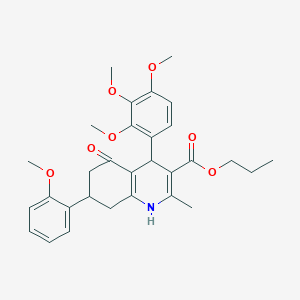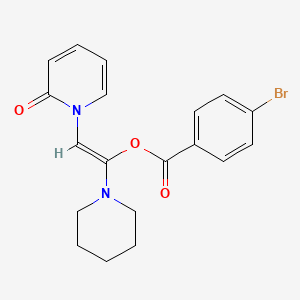![molecular formula C13H8F3N3O B11093083 {1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11093083.png)
{1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE is a complex organic compound characterized by its unique structure, which includes an acetylanilino group, a trifluoroethylidene moiety, and a malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups, such as malononitrile . The reaction conditions often include the use of a base catalyst, such as piperidine or DABCO, and can be carried out in various solvents, including ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-(1-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-2-(1-NAPHTHYL)ACETAMIDE
- **N-(1-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-2,2,2-TRICHLOROETHYL)-2,2-DIPHENYLACETAMIDE
- **N’-(1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRI-CL-ETHYL)-N,N-DIMETHYLUREA
Uniqueness
2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE is unique due to its trifluoroethylidene moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C13H8F3N3O |
|---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
2-[1-(4-acetylanilino)-2,2,2-trifluoroethylidene]propanedinitrile |
InChI |
InChI=1S/C13H8F3N3O/c1-8(20)9-2-4-11(5-3-9)19-12(13(14,15)16)10(6-17)7-18/h2-5,19H,1H3 |
InChI Key |
FNLMDMDVIWXWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11093008.png)
![2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11093012.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093037.png)
![Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11093038.png)
![4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093040.png)
![5,5'-(pyridin-4-ylmethanediyl)bis[6-hydroxy-1-(2-methylphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one]](/img/structure/B11093041.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-N-(3-nitrobenzyl)amine](/img/structure/B11093046.png)
![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11093051.png)
![(4-Bromophenyl)[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11093059.png)
![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-cyano-4,4,4-trifluorobut-2-enoate](/img/structure/B11093067.png)
![4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11093071.png)
